Methyl 7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-5-carboxylate
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Overview
Description
Methyl 7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-5-carboxylate typically involves the condensation of appropriate starting materials. One common method involves the reaction of methyl 5-amino-1H-pyrazole-3-carboxylate with a suitable aldehyde or ketone under acidic or basic conditions . The reaction conditions may vary, but common reagents include acids like hydrochloric acid or bases like sodium hydroxide .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
Methyl 7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-5-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: This compound shares the same core structure but lacks the furan and methyl carboxylate groups.
Furan-2-yl derivatives: These compounds contain the furan ring but differ in the attached functional groups.
Uniqueness
Methyl 7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-5-carboxylate is unique due to its combination of the furan ring and the pyrazolo[1,5-a]pyrimidine core, which imparts distinct photophysical properties and potential biological activities .
Properties
Molecular Formula |
C12H9N3O3 |
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Molecular Weight |
243.22 g/mol |
IUPAC Name |
methyl 7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C12H9N3O3/c1-17-12(16)8-7-9(10-3-2-6-18-10)15-11(14-8)4-5-13-15/h2-7H,1H3 |
InChI Key |
YYGVUCMTQOEHOY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC2=CC=NN2C(=C1)C3=CC=CO3 |
Origin of Product |
United States |
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